molecular formula C15H13N3O5 B12459703 N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide CAS No. 282091-61-6

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide

Cat. No.: B12459703
CAS No.: 282091-61-6
M. Wt: 315.28 g/mol
InChI Key: PJNWKWJELQOMOC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two nitro groups at the 3 and 5 positions and a 2,5-dimethylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with 2,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: Formation of N-(2,5-dimethylphenyl)-3,5-diaminobenzamide.

    Substitution: Formation of halogenated or alkylated derivatives.

    Oxidation: Formation of N-(2,5-dimethylphenyl)-3,5-dicarboxybenzamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential antimicrobial and antifungal properties. It may also serve as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their catalytic functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.

    N-(2,5-dimethylphenyl)-3,5-dicarboxybenzamide: An oxidized form with carboxylic acid groups.

    N-(2,5-dimethylphenyl)-3,5-dihydroxybenzamide: A hydroxylated derivative.

Uniqueness

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a dimethylphenyl group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

282091-61-6

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H13N3O5/c1-9-3-4-10(2)14(5-9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19)

InChI Key

PJNWKWJELQOMOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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